5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
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Overview
Description
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the bromination of N,N-dimethylbenzo[d]isoxazol-3-amine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include the use of large-scale reactors, efficient brominating agents, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2-benzisoxazol-3-amine
- N,N-Dimethylbenzo[d]isoxazol-3-amine
- 5-Chloro-N,N-dimethylbenzo[d]isoxazol-3-amine
Uniqueness
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the dimethylamino group on the isoxazole ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDVFAYPXGHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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